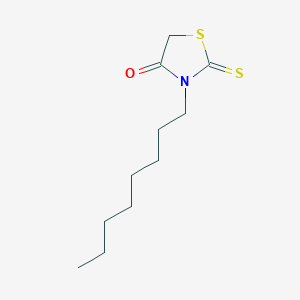

3-Octyl-2-thioxo-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

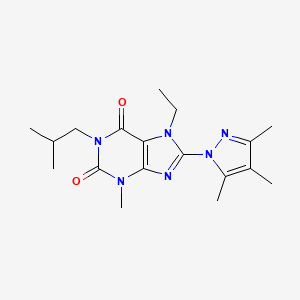

3-Octyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with the linear formula C22H28N2O2S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Thiazolidin-4-one scaffold, which this compound contains, is among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been the subject of extensive research and various synthetic strategies have been developed by researchers to get these derivatives . A simple, more efficient, cost-effective and convenient synthetic procedure for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones using 3-aminothiophenes, chloroacetyl chloride and ammonium thiocyanate along with different solvents and catalysts was reported .

Molecular Structure Analysis

The molecular structure of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one is characterized by a thiazolidin-4-one ring which is susceptible for modification in Positions 2, 3 and 5 . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives, which reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one are not well-documented. Sigma-Aldrich does not collect analytical data for this product .

科学的研究の応用

Anti-Cancer Properties

Thiazolidinones, including 3-Octyl-2-thioxo-1,3-thiazolidin-4-one, exhibit promising anti-cancer effects. Researchers have explored their potential as cytotoxic agents against various cancer cell lines. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. Further investigations are ongoing to optimize their efficacy and safety .

Enzyme Inhibition

3-Octyl-2-thioxo-1,3-thiazolidin-4-one might inhibit specific enzymes. For instance, it could target cell division cycle phosphatases (CDC25), which play crucial roles in cell cycle regulation . Such enzyme inhibition could have implications in cancer therapy and other diseases.

作用機序

Target of Action

The primary target of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle.

Mode of Action

3-Octyl-2-thioxo-1,3-thiazolidin-4-one interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division. The compound’s interaction with its target results in significant changes in the cell, primarily affecting cell proliferation.

Biochemical Pathways

The compound’s action on the CDC25 enzyme affects the cell cycle regulation pathway . The inhibition of CDC25 disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division. This disruption can lead to cell cycle arrest, preventing the proliferation of cells.

Pharmacokinetics

Thiazolidin-4-one derivatives have been the subject of extensive research, and various synthetic strategies have been developed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the compound’s action is a significant decrease in cell proliferation . By inhibiting the CDC25 enzyme, the compound disrupts the cell cycle, leading to a halt in cell division. This effect is particularly relevant in the context of cancer therapeutics, where the aim is to stop the uncontrolled proliferation of cancer cells.

Safety and Hazards

将来の方向性

Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidin-4-one derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

特性

IUPAC Name |

3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-8-12-10(13)9-15-11(12)14/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPXBQVOJNAKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Octyl-2-thioxo-1,3-thiazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2476220.png)

![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)

![13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2476224.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2476225.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)

![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2476228.png)

![3-cinnamyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2476233.png)